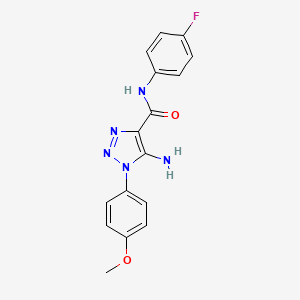
5-amino-N-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions and various synthesis techniques. For instance, the synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile is achieved through the Gewald synthesis technique, followed by a reaction with 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives synthesized by the Vilsmeier-Haack reaction . Similarly, the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide involves condensation of 4-fluoro-2-isocyanato-1-methylbenzene with 4-morpholino-1H-indazol-3-amine, which is prepared from 2,6-difluorobenzonitrile by amination with morpholine and cyclisation with hydrazine hydrate .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are confirmed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectral data . The crystal structure of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide has been determined, providing insights into the molecular conformation and arrangement .
Chemical Reactions Analysis
The synthesized compounds are often screened for their biological activities, which can be considered a form of chemical reaction analysis. For example, the novel Schiff bases synthesized in were screened for their in vitro antimicrobial activity, with some derivatives showing excellent activity. The compounds synthesized in exhibited significant anti-inflammatory activity and were evaluated for their COX-1/COX-2 inhibition, with some compounds showing potent inhibitory effects.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their biological activities. For instance, the compounds in not only showed anti-inflammatory activity but also had a low incidence of gastric ulceration, which is a crucial physical property in the context of drug safety. The compounds' inhibitory effects on cancer cell proliferation and purine nucleoside phosphorylase (PNPase) activity are also indicative of their chemical properties and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
The synthesis of 1,2,4-triazole derivatives, including compounds structurally related to 5-amino-N-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, has been extensively studied. These compounds have shown promising antimicrobial activities against various microorganisms, indicating their potential as antimicrobial agents. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, finding some compounds with good or moderate activity against tested microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Catalyst and Solvent-Free Synthesis
Research on the synthesis of triazole derivatives under catalyst- and solvent-free conditions highlights the environmental and procedural benefits of such methodologies. Moreno-Fuquen et al. (2019) developed an efficient approach for the regioselective synthesis of (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone, demonstrating the potential for green chemistry in the synthesis of triazole-based compounds (Moreno-Fuquen, Arango-Daraviña, Becerra, Castillo, Kennedy, & Macías, 2019).
Antitumor and Anticancer Activities
The antitumor and anticancer activities of triazole derivatives have been a significant focus of research, with several studies demonstrating the potential of these compounds in cancer therapy. For example, Hassan, Hafez, & Osman (2014) synthesized 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives and evaluated their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the potential of these compounds in anticancer research (Hassan, Hafez, & Osman, 2014).
Corrosion Inhibition
Triazole derivatives have also been explored for their corrosion inhibition properties. Bentiss et al. (2009) investigated the inhibition performance of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole on mild steel in hydrochloric acid medium, demonstrating high efficiency and providing insights into the mechanism of corrosion inhibition (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).
Eigenschaften
IUPAC Name |
5-amino-N-(4-fluorophenyl)-1-(4-methoxyphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O2/c1-24-13-8-6-12(7-9-13)22-15(18)14(20-21-22)16(23)19-11-4-2-10(17)3-5-11/h2-9H,18H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKJNSIASVYGOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,4-Dimethylphenyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2546242.png)
![N-[(2-chlorophenyl)(cyano)methyl]-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B2546243.png)

![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone](/img/structure/B2546245.png)
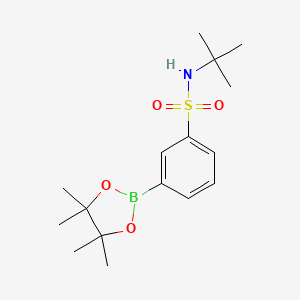

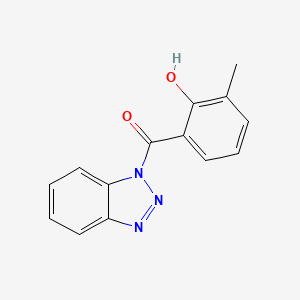

![Methyl 5,5,7,7-tetramethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2546255.png)
![(E)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B2546256.png)
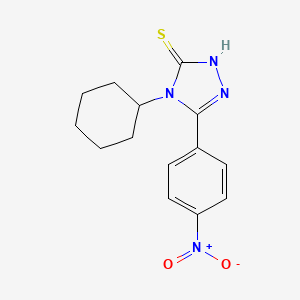
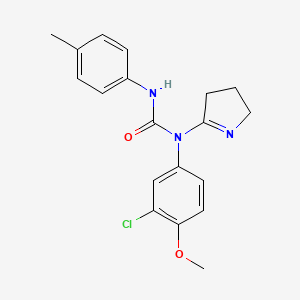
![3-[(2-Fluoro-3-methylphenyl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2546264.png)
![methyl 6-amino-5-cyano-2-{[(3-cyano-6-methylpyridin-2-yl)sulfanyl]methyl}-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate](/img/structure/B2546265.png)